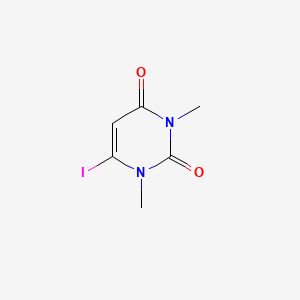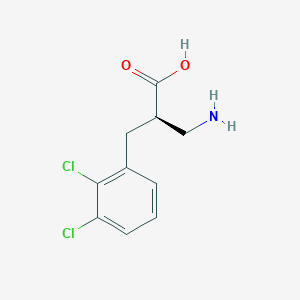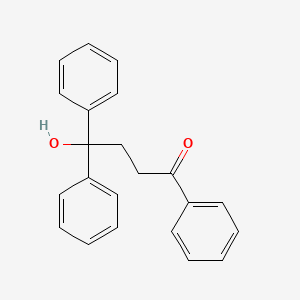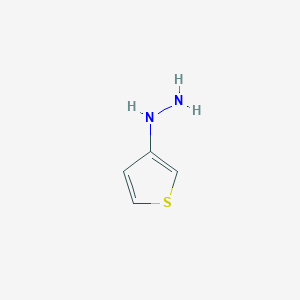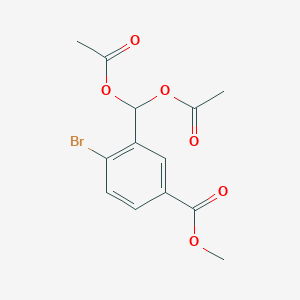![molecular formula C13H16ClN B13984883 1-(2-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane CAS No. 41338-60-7](/img/structure/B13984883.png)
1-(2-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorobenzyl)-7-azabicyclo[410]heptane is a bicyclic compound featuring a unique structural motif
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane typically involves the cyclopropanation of appropriate precursors. One common method is the Simmons-Smith reaction, which involves the reaction of diiodomethane with a zinc-copper couple on cyclohexene . This reaction is carried out in diethyl ether as the solvent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-(2-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its biological activity and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets. The exact pathways and targets are still under investigation, but it is believed to interact with enzymes and receptors in biological systems, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.1.0]heptane: A structurally related compound with similar chemical properties.
2,7-Diazabicyclo[2.2.1]heptane: Another bicyclic compound with different functional groups and applications.
3-Azabicyclo[3.1.1]heptane: Known for its use as a bioisostere in medicinal chemistry.
Uniqueness
1-(2-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane is unique due to its specific substitution pattern and the presence of the chlorine atom, which imparts distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
41338-60-7 |
|---|---|
Molecular Formula |
C13H16ClN |
Molecular Weight |
221.72 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-7-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C13H16ClN/c14-11-6-2-1-5-10(11)9-13-8-4-3-7-12(13)15-13/h1-2,5-6,12,15H,3-4,7-9H2 |
InChI Key |
PTEFJVPUITYJNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C(C1)N2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 2-[5-(4-bromophenyl)-1H-imidazol-2-yl]-4-methylpyrrolidine-1-carboxylate](/img/structure/B13984804.png)
![2-Bromo-5-[chloro(2,4-dichlorophenyl)methyl]pyridine](/img/structure/B13984811.png)
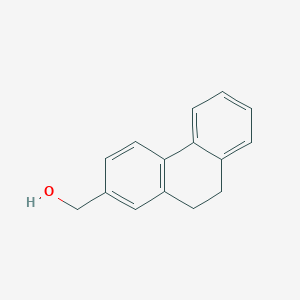
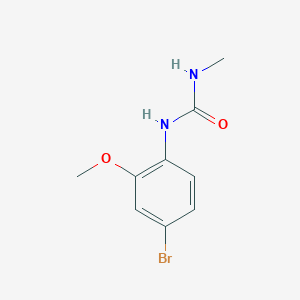
![Azane;7-[2,6-dimethyl-8-(2-methylbutanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B13984822.png)


